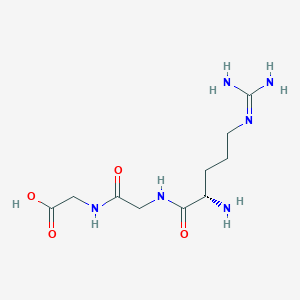
2-Methoxyphenol;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyphenol, also known as guaiacol, is an organic compound with the molecular formula C7H8O2. It is a naturally occurring phenolic compound derived from the pyrolysis of lignin, a major component of wood. Guaiacol is commonly used as a flavoring agent, fragrance, and in the synthesis of various pharmaceuticals. When combined with sulfuric acid, it forms a complex that has unique chemical properties and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methoxyphenol can be synthesized through the methylation of catechol (1,2-dihydroxybenzene) using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction proceeds as follows:
C6H4(OH)2+(CH3O)2SO2→C6H4(OH)(OCH3)+HO(CH3O)SO2
In industrial settings, guaiacol is often produced by the pyrolysis of lignin, which involves heating lignin in the absence of oxygen to break it down into smaller molecules, including guaiacol .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxyphenol undergoes various chemical reactions, including:
Oxidation: Guaiacol can be oxidized to form quinones and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of guaiacol can yield catechol.
Substitution: Guaiacol can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. For example, nitration with nitric acid produces nitroguaiacol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, sulfuric acid, halogens
Major Products
Oxidation: Quinones
Reduction: Catechol
Substitution: Nitroguaiacol, halogenated guaiacol derivatives
Aplicaciones Científicas De Investigación
2-Methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including vanillin and eugenol.
Biology: Acts as an antioxidant and is used in studies related to oxidative stress and free radical biology.
Medicine: Guaiacol derivatives are used in pharmaceuticals for their antiseptic and anesthetic properties.
Industry: Employed in the production of flavorings, fragrances, and as a stabilizer in certain formulations.
Mecanismo De Acción
The mechanism of action of 2-methoxyphenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and reducing oxidative stress. This antioxidant property is due to the presence of the hydroxyl group attached to the aromatic ring, which can easily donate a hydrogen atom to reactive oxygen species .
Comparación Con Compuestos Similares
2-Methoxyphenol is similar to other methoxyphenols, such as 3-methoxyphenol and 4-methoxyphenol. it is unique in its widespread natural occurrence and its role as a precursor to important compounds like vanillin and eugenol . Other similar compounds include:
3-Methoxyphenol:
4-Methoxyphenol:
Conclusion
2-Methoxyphenol, when combined with sulfuric acid, forms a compound with diverse chemical properties and applications. Its ability to undergo various chemical reactions and its role in scientific research make it a valuable compound in multiple fields, including chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
10402-51-4 |
|---|---|
Fórmula molecular |
C14H18O8S |
Peso molecular |
346.35 g/mol |
Nombre IUPAC |
2-methoxyphenol;sulfuric acid |
InChI |
InChI=1S/2C7H8O2.H2O4S/c2*1-9-7-5-3-2-4-6(7)8;1-5(2,3)4/h2*2-5,8H,1H3;(H2,1,2,3,4) |
Clave InChI |
XNEVEABVNVBACM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1O.COC1=CC=CC=C1O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


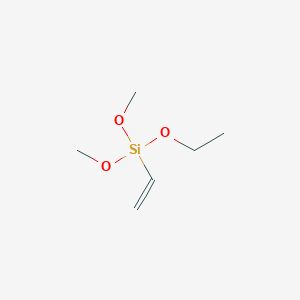
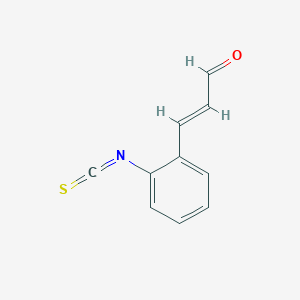

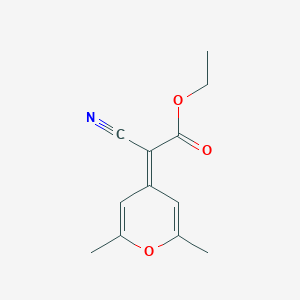
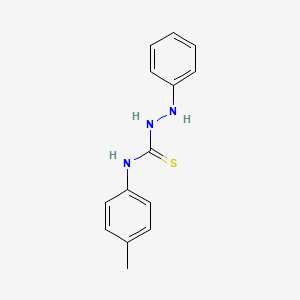

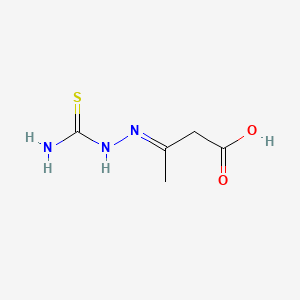
![1-[4-(2-Aminoethyl)phenyl]propan-1-one;hydrochloride](/img/structure/B14711674.png)
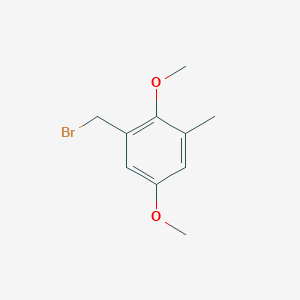
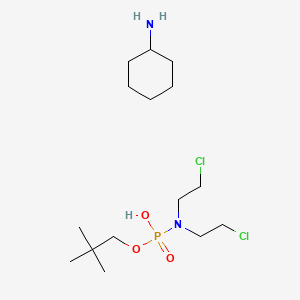
![S-[2-(Ethylsulfanyl)ethyl] O-hexyl methylphosphonothioate](/img/structure/B14711691.png)
